6-Oxohexanoic acid
Description
Historical Perspectives in Chemical and Biological Research
The study of 6-oxohexanoic acid has roots in understanding metabolic pathways. It is recognized as a metabolite in the catabolism of amino acids, specifically formed through the oxidation of 6-hydroxyhexanoic acid biosynth.com. This transformation highlights its position within biochemical cascades, where it serves as an intermediate that can be further converted into compounds like levulinate or caprolactam biosynth.com. Its involvement in fatty acid degradation pathways further underscores its historical significance in elucidating fundamental biological energy conversion processes . The identification of enzymes, such as this compound dehydrogenase (ChnE), responsible for its conversion to adipate, has been crucial in mapping these metabolic routes researchgate.netgoogle.com. Early research also noted its association with certain metabolic disorders, such as 6-aminocaproic acid deficiency, where a decreased ability to form this compound from lysine (B10760008) was observed biosynth.com.
Significance as a Research Intermediate in Modern Chemistry and Biochemistry
In contemporary scientific endeavors, this compound has emerged as a valuable building block and intermediate across diverse fields. Its chemical structure, featuring reactive functional groups, allows for a wide array of synthetic transformations, while its biological relevance continues to be explored.
In Chemistry: this compound is a key intermediate in organic synthesis, utilized for creating more complex molecules nbinno.comresearchgate.netacs.orgacs.org. Notably, it serves as a precursor for 6-aminocaproic acid, a monomer essential for the production of nylon-6, with enzymatic conversion yields reported up to 78% . Its utility extends to pharmaceutical development, where it functions as a linker in antibody-drug conjugates (ADCs) for targeted therapies chemsrc.com. Furthermore, it is employed in the synthesis of functionalized polycaprolactones (PCLs) through Passerini Multicomponent Polymerization, offering tunable properties for potential biomedical applications researchgate.netacs.org. The compound has also been instrumental in advanced biochemical research, such as in the selection of streptavidin binders from DNA-encoded chemical libraries nbinno.com. Its conversion to adipic acid via enzymatic pathways is also a significant area of research, particularly in the context of bio-upcycling plastic wastes researchgate.netgoogle.com.
In Biochemistry: Beyond its synthetic applications, this compound remains relevant in biochemical studies. It is involved in various metabolic pathways, including those related to energy production and fatty acid metabolism biosynth.com. Its role as a substrate for enzymes that catalyze oxidation and reduction reactions is central to understanding cellular processes . Research also explores its potential involvement in the biosynthesis of neurotransmitters and their precursors, highlighting its connection to neurochemistry solubilityofthings.com. The enzymatic conversion of 6-aminohexanoic acid to this compound is a key area of interest, with enzymatic methods offering efficient and potentially greener synthesis routes tandfonline.com.
Chemical and Physical Properties of this compound
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-3-1-2-4-6(8)9/h5H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPPVRALIYXJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239146 | |
| Record name | Hexanoic acid, 6-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adipate semialdehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
928-81-4 | |
| Record name | 6-Oxohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 6-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 6-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-oxohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Adipate semialdehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of 6 Oxohexanoic Acid
Endogenous Formation within Biological Systems
6-Oxohexanoic acid is endogenously produced through several metabolic routes, highlighting its significance as an intermediate in cellular biochemistry.
This compound is recognized as a metabolite derived from the catabolism of amino acids. Specifically, it is formed through the oxidation of 6-hydroxyhexanoic acid biosynth.com. A deficiency in 6-aminocaproic acid (6AC) can be characterized by a reduced capacity to form this compound from lysine (B10760008) biosynth.com.
This compound also functions as an intermediary in fatty acid degradation pathways. Derivatives of this compound are metabolized into adipic acid, thereby entering the broader pathways of fatty acid degradation . Studies indicate that strains of Pseudomonas spp. can omega-oxidize hexanoate, 6-hydroxyhexanoate (B1236181), and 6-oxohexanoate (B1234620) to adipic acid nih.govasm.org. In these processes, 6-hydroxyhexanoate is oxidized to adipic acid, and 6-oxohexanoate is also converted to adipic acid, with molar yields reported as 30% and 90%, respectively, after induction with n-hexane nih.govasm.org. It has been observed that 6-hydroxyhexanoate can be oxidized to adipic semialdehyde, which is then converted to adipic acid by 6-oxohexanoate dehydrogenase (EC 1.2.1.63) google.comresearchgate.net.
Precursor in Natural Product Biosynthesis
This compound serves as a precursor in the biosynthesis of certain natural products. It is a precursor for 6-aminocaproic acid, a key monomer utilized in the production of nylon-6 . The enzymatic conversion of this compound to 6-aminocaproic acid is facilitated by the enzyme 4-aminobutyrate aminotransferase, achieving yields of approximately 78% under optimized conditions .
Enzymatic Systems for its Biological Production
The biological production of this compound is primarily mediated by specific enzymatic systems.
6-Hydroxyhexanoate dehydrogenase (EC 1.1.1.258), often referred to as ChnD, is an enzyme that catalyzes the conversion of 6-hydroxyhexanoate to 6-oxohexanoate wikipedia.orgasm.org. This reaction involves the oxidation of the hydroxyl group. The enzyme utilizes NAD+ as an acceptor, producing NADH and H+ as byproducts wikipedia.org. ChnD belongs to the oxidoreductase family and is specifically involved in caprolactam degradation pathways wikipedia.org. Studies have identified ChnD as a zinc-dependent long-chain alcohol dehydrogenase asm.org. In the context of cyclohexanol (B46403) degradation, ChnD is responsible for the conversion of 6-hydroxyhexanoic acid to this compound google.comresearchgate.netasm.orgucl.ac.ukresearchgate.netresearchgate.netnih.govbohrium.comgoogle.com. For instance, recombinant Escherichia coli strains engineered to express ChnD (along with ChnE) from Acinetobacter strain SE19 have demonstrated the ability to produce adipic acid from 6-hydroxyhexanoic acid researchgate.netnih.gov.
The ω-amino compound-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274 is another key enzyme involved in the biological production of this compound nih.govtandfonline.comtandfonline.com. This enzyme efficiently catalyzes the oxidative deamination of 6-aminohexanoic acid to this compound nih.govtandfonline.comtandfonline.com. Research has demonstrated that this enzymatic method can achieve a 100% conversion yield of 6-aminohexanoic acid to this compound under optimized conditions, utilizing 0.3 U of ω-AOX and 20 U of catalase at 30°C for 30 hours in a 0.1 M potassium phosphate (B84403) buffer at pH 7.0 nih.govtandfonline.comtandfonline.com. This enzymatic approach offers a high-efficiency alternative to chemical synthesis methods tandfonline.com. The ω-AOX enzyme exhibits broad substrate specificity, capable of oxidizing various ω-amino compounds, including ω-aminocarboxylic acids, ω-aminoalcohols, monoamines, and diamines tandfonline.comtandfonline.com.
Enzymatic Transformations and Biocatalysis of 6 Oxohexanoic Acid
Enzyme Discovery and Engineering for Novel Transformations
Characterization of Relevant Enzymes
Several enzymes have been characterized for their roles in the synthesis or transformation of 6-oxohexanoic acid. These enzymes are crucial for pathways leading to important industrial chemicals such as adipic acid and 6-aminocaproic acid.
ω-Amino Group-Oxidizing Enzyme (ω-AOX) : Isolated from Phialemonium sp. AIU 274, this enzyme specifically catalyzes the oxidation of 6-aminohexanoic acid to this compound. This reaction proceeds with high yield and is a key step in certain biosynthetic routes. nih.gov
ChnD (6-Hydroxyhexanoic Acid Dehydrogenase) : This enzyme, identified in various bacterial strains such as Acinetobacter sp. SE19, catalyzes the oxidation of 6-hydroxyhexanoic acid (6-HHA) to this compound. nih.govnih.gov
ChnE (this compound Dehydrogenase) : Also found in Acinetobacter sp. SE19, ChnE acts as a dehydrogenase, converting this compound into adipic acid. nih.govnih.gov
4-Aminobutyrate Aminotransferase : This enzyme plays a role in the interconversion between 6-aminocaproic acid and this compound. It utilizes pyridoxal (B1214274) 5'-phosphate as a cofactor and requires an amine donor and acceptor. researchgate.net
6-Oxohexanoate (B1234620) Dehydrogenase : Similar to ChnE, this enzyme catalyzes the conversion of this compound to adipic acid, utilizing NADP+ as a cofactor. researchgate.net
Alcohol Dehydrogenases (e.g., ADH1) : Certain alcohol dehydrogenases, such as ADH1, can catalyze the oxidation of 6-hydroxycaproic acid (which is chemically equivalent to 6-hydroxyhexanoic acid) to this compound. acs.org
Table 1: Enzymes Involved in this compound Transformations
| Enzyme Name | Source Organism/Strain | Reaction Catalyzed | Cofactors/Requirements | Citation(s) |
| ω-Amino Group-Oxidizing Enzyme | Phialemonium sp. AIU 274 | 6-aminohexanoic acid → this compound | - | nih.gov |
| ChnD (6-HHA Dehydrogenase) | Acinetobacter sp. SE19 | 6-hydroxyhexanoic acid → this compound | - | nih.govnih.gov |
| ChnE (this compound Dehydrogenase) | Acinetobacter sp. SE19 | This compound → adipic acid | - | nih.govnih.gov |
| 4-Aminobutyrate Aminotransferase | Various | This compound + Amine Donor ⇌ 6-aminocaproic acid + Keto Acid | Pyridoxal 5'-phosphate, Amine donor | researchgate.net |
| 6-Oxohexanoate Dehydrogenase | Various | This compound → adipic acid | NADP+ | researchgate.net |
| Alcohol Dehydrogenase (ADH1) | Various | 6-hydroxycaproic acid → this compound | NAD+ / NADH | acs.org |
Optimization of Biocatalytic Reaction Conditions
Optimizing reaction conditions is critical for achieving high yields, productivity, and stability in enzymatic processes involving this compound. Research has focused on parameters such as temperature, pH, enzyme loading, and cofactor regeneration.
ω-AOX for this compound Production : The conversion of 6-aminohexanoic acid to this compound using ω-AOX from Phialemonium sp. AIU 274 has been optimized. Key conditions include maintaining a temperature of 30°C and a pH of 7.0, typically within a 0.1 M potassium phosphate (B84403) buffer. The addition of catalase at 20 U/mL is essential to neutralize hydrogen peroxide byproducts, thereby preventing enzyme inactivation and ensuring a 100% yield. nih.gov
4-Aminobutyrate Aminotransferase for 6-Aminocaproic Acid Synthesis : For the conversion of this compound to 6-aminocaproic acid, optimization studies investigated various amine donors, pH levels, and concentrations of the enzyme and amine donor/acceptor. Under optimized conditions, a yield of approximately 78% was achieved for this transformation. researchgate.net
ChnDE-mediated Adipic Acid Production : For the conversion of 6-hydroxyhexanoic acid to adipic acid using the ChnDE enzyme system from Acinetobacter strain SE19, optimization efforts have included temperature control during flask cultures and fed-batch fermentation strategies. A fed-batch fermentation in a 5 L bioreactor successfully increased the adipic acid production titer to 15.6 g/L. nih.gov
General Biocatalytic Process Optimization Strategies : Broader strategies for optimizing enzymatic cascades involving intermediates like this compound include:
Enzyme Co-immobilization and Spatial Organization : Immobilizing multiple enzymes onto supports, such as microbeads, and controlling their spatial arrangement can enhance cascade efficiency and operational stability. acs.org
Post-Immobilization Polymer Coating : Applying polymer coatings after enzyme immobilization can further improve the stability of heterogeneous biocatalysts. acs.org
Mathematical Modeling : The use of experimentally validated mathematical models allows for the systematic optimization of reaction conditions, including substrate feeding strategies and enzyme concentrations, to achieve desired process metrics like volume productivity and yield. fkit.hr
Table 2: Optimized Biocatalytic Reaction Conditions
| Enzyme/System | Target Transformation | Key Optimized Parameters | Outcome/Yield | Citation(s) |
| ω-AOX | 6-aminohexanoic acid → this compound | Temperature: 30°C, pH: 7.0 (0.1 M K-phosphate buffer), Catalase: 20 U/mL | 100% yield | nih.gov |
| 4-Aminobutyrate Aminotransferase | This compound → 6-aminocaproic acid | Amine donor type, pH, enzyme concentration, amine donor/acceptor concentrations | ~78% yield | researchgate.net |
| ChnDE (from Acinetobacter sp. SE19) | 6-hydroxyhexanoic acid → adipic acid | Culture temperature optimization, Fed-batch fermentation parameters | 15.6 g/L adipic acid titer (in bioreactor) | nih.gov |
| Multi-enzyme Cascades (General) | Various transformations involving this compound | Enzyme co-immobilization, spatial organization, post-immobilization polymer coating, enzyme ratios, mathematical modeling | Enhanced stability, productivity, and yield; overcoming reaction bottlenecks | acs.orgresearchgate.netfkit.hr |
Compound List:
this compound
6-aminohexanoic acid
6-hydroxyhexanoic acid (6-HHA)
Adipic acid
6-aminocaproic acid
6-hydroxycaproic acid
NADP+
NAD+
NADH
Pyridoxal 5'-phosphate
Hydrogen peroxide
Potassium phosphate buffer
Acrylonitrile
α-ketoglutaric acid
6-cyano-4-oxohexanoic acid
Chemical Synthesis Methodologies for 6 Oxohexanoic Acid and Its Analogs
Conventional Synthetic Routes and their Research Advancements
Conventional synthesis of 6-oxohexanoic acid often involves the oxidation of readily available precursors such as adipic acid, cyclohexanone (B45756), or 6-hydroxyhexanoic acid. Research has focused on improving the efficiency, selectivity, and yield of these oxidation processes.
One significant route involves the oxidation of cyclohexanone. For instance, a homogeneous catalyst system comprising FeCl₃/DMSO was developed for the α-oxidation of α-substituted cyclohexanones to yield this compound. This method, utilizing oxygen as the oxidant, demonstrated high conversion (95.3%) and selectivity (88.0%) and showed potential for industrial application due to its efficiency compared to traditional peroxide methods researchgate.net. Another approach utilizes Dawson-type polyoxometalates (POMs) as catalysts with hydrogen peroxide for the oxidation of cyclohexanone. This method can yield various oxygenated products, including adipic acid, levulinic acid, and 6-hydroxyhexanoic acid, with the specific POM influencing product distribution researchgate.netias.ac.in.
The oxidation of adipic acid itself is also a pathway, though less direct for producing this compound specifically. However, adipic acid is often a product of processes that involve this compound as an intermediate, such as the oxidation of cyclohexanone researchgate.net.
Oxidation of 6-hydroxyhexanoic acid is another established route. For example, research has explored the use of polyoxometalates in the oxidation of 6-hydroxyhexanoic acid, leading to adipic acid researchgate.net. While this directly produces adipic acid, understanding the oxidation of 6-hydroxyhexanoic acid is crucial as it can be an intermediate in pathways leading to this compound or adipic acid.
A specific conventional method for producing methyl 6-oxohexanoate (B1234620) (an ester derivative) involves the ozonolytic cleavage of cyclohexene (B86901) in the presence of methanol (B129727) and acid catalysis. This process yields methyl 6-oxohexanoate with good yields (65–72%) orgsyn.org.
Table 1: Conventional Synthesis Methods for this compound and Derivatives
| Precursor/Starting Material | Reaction Type | Catalyst/Reagent | Conditions | Yield/Selectivity | Notes |
| α-substituted cyclohexanone | Oxidation | FeCl₃/DMSO, O₂ | Not specified | 95.3% conversion, 88.0% selectivity | Homogeneous catalysis |
| Cyclohexanone | Oxidation | Dawson-type POMs, H₂O₂ | 90 °C, 20 h | High conversion (94-99%) | Produces a mixture of acids |
| Cyclohexene | Ozonolysis/Esterification | O₃, Methanol, TsOH | Not specified | 65-72% (for methyl ester) | Produces methyl 6-oxohexanoate |
| 6-hydroxyhexanoic acid | Oxidation | TiO₂-supported Pt, H₂O | 140 °C, 1.5 MPa | High yield of Adipic Acid | Intermediate step to Adipic Acid |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly applied to the synthesis of this compound, focusing on reducing hazardous substances, waste, and energy consumption. Biocatalysis and enzymatic methods represent significant advancements in this area.
An enzymatic method for producing this compound from 6-aminohexanoic acid has been developed using an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274. This biocatalytic route achieves 100% yield under optimized conditions (30 °C, pH 7.0) and is considered a green alternative to traditional chemical routes, avoiding hazardous reagents like sodium periodate (B1199274) tandfonline.com. The enzyme ω-AOX catalyzes the oxidative deamination of 6-aminohexanoic acid, with catalase used to neutralize hydrogen peroxide byproducts, thus enhancing enzyme stability and conversion efficiency tandfonline.com.
Another green approach involves the microbial production of adipic acid from 6-hydroxyhexanoic acid using recombinant Escherichia coli strains expressing specific dehydrogenase genes (chnD and chnE). While this primarily targets adipic acid, it highlights the biocatalytic transformation of 6-hydroxyhexanoic acid, a precursor that can be converted to this compound nih.gov.
Research also explores the use of ionic liquids (ILs) to facilitate greener oxidation processes. For example, ILs have been used in the oxidation of 6-hydroxyhexanoic acid to adipic acid, where they play a role in inhibiting overoxidation and improving selectivity, indicating potential for similar applications in this compound synthesis pathways researchgate.netresearchgate.net.
Table 2: Green Chemistry Synthesis Methods for this compound
| Precursor/Starting Material | Reaction Type | Catalyst/Reagent | Conditions | Yield/Selectivity | Notes |
| 6-aminohexanoic acid | Enzymatic Oxidation | ω-AOX from Phialemonium sp. AIU 274, Catalase | 30 °C, pH 7.0 | 100% yield | Avoids hazardous reagents |
| 6-hydroxyhexanoic acid | Microbial Oxidation | Recombinant E. coli strains (chnD, chnE genes) | Optimized culture conditions | High AA titer (15.6 g/L) | Upcycling of PCL monomer |
Synthesis of Functionalized this compound Derivatives
The reactivity of the ketone and carboxylic acid groups in this compound allows for the synthesis of various functionalized derivatives, which are valuable in polymer chemistry, pharmaceuticals, and other fine chemical applications.
Ester Derivatives: Esterification of the carboxylic acid group is a common modification. For example, methyl 6-oxohexanoate can be prepared by reacting this compound with methanol via esterification or acylation chembk.com. 6-Ethoxy-6-oxohexanoic acid, a monoethyl ester of adipic acid, can be synthesized through the esterification of adipic acid with ethanol, often catalyzed by acids or enzymes nbinno.com.
Amide Derivatives: Amidation reactions can be performed on the carboxylic acid group to produce amide derivatives. These are important intermediates in the synthesis of polymers, pharmaceuticals, and agrochemicals nbinno.com.
Other Functionalized Derivatives: Research has explored the synthesis of more complex derivatives. For instance, the Passerini multicomponent polymerization of this compound with various isocyanides has been used to create functional polycaprolactones (PCLs) with tunable amide-linked side groups researchgate.net. These PCLs have potential in biomedical applications due to their biocompatibility and tunable degradation behavior researchgate.net.
The synthesis of 6-aryl-4-oxohexanoic acids involves the condensation of aldehydes with levulenic acid, followed by reduction of the resulting unsaturated intermediate nih.gov. This demonstrates functionalization at different positions of the hexanoic acid backbone.
Furthermore, derivatives like 6-acetamido-2-oxohexanoic acid are synthesized through acetylation of the corresponding amino-oxo acid, often using acetic anhydride (B1165640) or acetyl chloride, with optimization of solvents and temperature for efficient reaction and purification .
Table 3: Synthesis of Functionalized this compound Derivatives
| Derivative Type | Synthesis Method | Precursor/Starting Material | Key Reagents/Catalysts | Notes |
| Methyl ester | Esterification/Acylation | This compound | Methanol | Used in ozonolysis of cyclohexene orgsyn.org |
| Ethyl ester | Esterification | Adipic acid | Ethanol, acid or enzyme | Monoester of adipic acid nbinno.com |
| Amides | Amidation | This compound | Amines | Intermediates for polymers, pharmaceuticals nbinno.com |
| Functional PCLs | Passerini MCR Polymerization | This compound, Isocyanides | Not specified | Tunable side groups, biomedical applications researchgate.net |
| 6-Aryl-4-oxohexanoic acids | Condensation, Reduction | Aldehydes, Levulenic acid | Piperidine, Acetic acid, Pd/C | Anti-inflammatory agents nih.gov |
| 6-Acetamido-2-oxohexanoic acid | Acetylation | 6-Amino-2-oxohexanoic acid | Acetic anhydride/Acetyl chloride, Base | Pharmaceutical intermediate |
Compound List
this compound
Adipic acid
Cyclohexanone
6-Hydroxyhexanoic acid
Methyl 6-oxohexanoate
6-Ethoxy-6-oxohexanoic acid
6-Aminohexanoic acid
6-Acetamido-2-oxohexanoic acid
6-Aryl-4-oxohexanoic acids
Levulenic acid
Methyl 6,6-dimethoxyhexanoate
6-Oxohex-4-enoic acid
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
6-Cyano-4-oxohexanoic acid
(S)-2,6-diamino-5-oxohexanoic acid
this compound ethyl ester
this compound amide
6-Hydroxyhexanal
ε-Caprolactone
6-Aminocaproic acid
Adipate semialdehyde
5-Formylvaleric acid
Role in Advanced Materials Science and Polymer Chemistry Research
Utilization as a Monomer for Functionalized Polycaprolactones
A significant area of research involving 6-oxohexanoic acid is its application as a monomer in the synthesis of functionalized polycaprolactones (PCLs). PCLs are a class of biodegradable and biocompatible polyesters widely used in biomedical applications, packaging, and as commodity plastics. By employing this compound, researchers can introduce diverse side groups onto the PCL backbone, thereby expanding the material's potential applications.
The Passerini multicomponent polymerization (P-MCP) has proven to be a straightforward and effective strategy for synthesizing a new family of functional polycaprolactones using this compound researchgate.netacs.orgacs.orgresearchgate.net. This method involves the simultaneous reaction of a carboxylic acid (this compound), an aldehyde or ketone (implicitly the ketone group of this compound itself acts as the carbonyl component in this context), and an isocyanide researchgate.net. The reaction, typically carried out at room temperature, yields PCL analogues with various pendent groups amide-linked to the epsilon-position of the PCL backbone researchgate.netacs.orgacs.org. The modular nature of this approach allows for the incorporation of a wide array of isocyanides, each contributing a different functional group to the final polymer structure.
The incorporation of this compound via Passerini polymerization offers a powerful platform for tailoring polymer properties. By selecting different isocyanides, researchers can systematically modify the pendent groups attached to the PCL chain, influencing characteristics such as thermal stability, solubility, and degradation behavior researchgate.netacs.orgacs.org. For instance, copolymerization of mixtures of isocyanides with this compound allows for the creation of copolymers with adjustable properties, where the glass transition temperature (Tg) can be fine-tuned based on the comonomer composition, often predictable by the Fox equation researchgate.netacs.orgacs.org. The resulting polymers are generally amorphous, with variable Tg values reflecting the nature of the incorporated side groups researchgate.netacs.orgacs.org.
Research on Biodegradable Polymer Design
The functionalized polycaprolactones synthesized using this compound hold significant promise in the design of biodegradable materials. Studies have investigated the degradation profiles of these novel PCL analogues. For example, a water-soluble polymer synthesized using mOEG4 isocyanide demonstrated stability in neutral or slightly acidic aqueous environments for extended periods (up to 15 days in D2O or pD=5.8 phosphate (B84403) buffer). However, it exhibited rapid degradation under basic conditions (within 6 hours) and acidic conditions (within 24 hours), and even steady degradation in a neutral phosphate buffer (pD=7.4) via a random hydrolysis mechanism researchgate.netacs.org. This controlled degradation behavior is crucial for applications requiring environmentally friendly materials or specific release profiles. Furthermore, some of these synthesized polymer samples have been evaluated and found to be nontoxic, underscoring their potential for biomedical and sustainable applications researchgate.netacs.org.
Development of Novel Polymeric Architectures
Beyond linear chains, this compound serves as a building block for developing novel and complex polymeric architectures. The versatility of the Passerini polymerization strategy allows for the synthesis of PCL analogues with specific functional groups, such as alkene groups. These functionalized polymers can then be further modified using post-polymerization reactions, such as thiol-ene click chemistry, to introduce more complex functionalities, like glucose moieties researchgate.netacs.orgacs.org. This capability opens avenues for creating highly engineered materials with tailored properties for advanced applications, including drug delivery systems and smart materials. Additionally, this compound is a precursor for 6-aminocaproic acid, a key monomer for nylon-6, achieved through enzymatic conversion with yields up to 78% .
Data Tables
Table 1: Functional Polycaprolactones Synthesized via Passerini Polymerization
| Polymer Designation | Isocyanide Used | Description of Pendent Group |
| P1 | tert-butyl isocyanide | Amide-linked tert-butyl group |
| P2 | 2,6-dimethylphenyl isocyanide | Amide-linked 2,6-dimethylphenyl group |
| P3 | mOEG4 isocyanide | Amide-linked oligo(ethylene glycol) group (water-soluble) |
| P4 | 5-isocyanopent-1-ene | Amide-linked pent-1-ene group (alkene functionality) |
| P5 | 5-isocyanopent-1-yne | Amide-linked pent-1-yne group (alkyne functionality) |
| P6-P9 | Mixtures of isocyanides | Copolymers with adjustable properties based on comonomer ratio |
Table 2: Degradation Behavior of Functional Polycaprolactone (B3415563) P3
| Degradation Medium | Conditions | Degradation Time | Mechanism |
| Deuterium Oxide (D₂O) | Neutral | Stable up to 15 days | N/A |
| Phosphate Buffer (PB) | pD = 5.8 | Stable up to 15 days | N/A |
| Basic Condition | Unspecified | ~6 hours | Unspecified |
| Acidic Condition | Unspecified | ~24 hours | Unspecified |
| Phosphate Buffer (PB) | pD = 7.4 | Steady | Random hydrolysis |
Compound List
this compound
Polycaprolactone (PCL)
6-Aminocaproic acid
Nylon-6
Nylon-6,6
tert-butyl isocyanide
2,6-dimethylphenyl isocyanide
mOEG4 isocyanide
5-isocyanopent-1-ene
5-isocyanopent-1-yne
Applications in Advanced Organic Synthesis and Bio Conjugation Research
Intermediate in Complex Molecule Synthesis
The presence of two distinct and reactive functional groups—a carboxylic acid and an aldehyde—positions 6-oxohexanoic acid as a valuable C6 synthon, or building block, for organic synthesis. The carboxylic acid can readily participate in reactions such as esterification and amidation, while the aldehyde group can undergo transformations like reductive amination, aldol (B89426) condensations, and Wittig reactions. This bifunctionality allows for the stepwise and controlled construction of more complex molecular architectures.
In principle, this compound can serve as a precursor in synthetic pathways where a six-carbon chain with functionality at both ends is required. For example, its aldehyde could be used to form a new carbon-carbon bond, with the carboxylic acid moiety being reserved for a later-stage coupling reaction, such as a macrolactonization step common in the synthesis of natural products. While it is a fundamental building block in certain biological pathways, such as the degradation of lysine (B10760008), its specific application as a key intermediate in the total synthesis of complex natural products is not extensively documented in readily available literature. However, its structural utility makes it a candidate for such applications in synthetic design.
Research on Linker Chemistry for Bio-Conjugates
Bio-conjugation is a field dedicated to linking biological molecules, such as antibodies, to other molecules, like therapeutic agents. The chemical linker used to connect these components is critical to the stability and function of the resulting conjugate.
Antibody-drug conjugates (ADCs) are a class of targeted cancer therapies that use a monoclonal antibody to deliver a potent cytotoxic drug selectively to tumor cells. The linker connecting the antibody and the drug is a key determinant of the ADC's efficacy and safety. Non-cleavable linkers are designed to be stable in the bloodstream and only release the drug payload after the entire ADC is internalized by a cancer cell and the antibody component is completely degraded within the cell's lysosomes.
Research has identified this compound as a component in the synthesis of non-cleavable linkers for ADCs. It can be used to synthesize drug-linker conjugates for potent cytotoxic agents like monomethyl auristatin F (MMAF). In this context, the this compound structure becomes part of the stable bridge between the antibody and the drug. After the ADC enters the lysosome, the antibody is broken down into amino acids, leaving the drug attached to the linker and a single amino acid residue (e.g., lysine). This drug-linker-amino acid complex is the ultimate active species that kills the cancer cell. The stability of the linker, derived in part from the aliphatic chain of the original this compound, helps prevent premature drug release in circulation, thereby minimizing off-target toxicity.
Development of Chemical Libraries via this compound Derivatives
The creation of chemical libraries—large collections of related but structurally diverse compounds—is a cornerstone of modern drug discovery and materials science. This compound and its derivatives have been utilized as scaffolds for generating such libraries.
One notable example involves the synthesis of a series of 6-aryl-4-oxohexanoic acids. benthamdirect.comnih.govresearchgate.net In this work, researchers created a library of new compounds by first condensing various aromatic aldehydes with levulinic acid. benthamdirect.comnih.govresearchgate.net This initial reaction was followed by a reduction step to yield the final 6-aryl-4-oxohexanoic acid derivatives. benthamdirect.comnih.govresearchgate.net This approach allows for significant structural diversity by simply changing the starting aromatic aldehyde, enabling the systematic exploration of how different aryl groups affect the biological activity of the core structure. benthamdirect.comnih.govresearchgate.net
| Starting Aldehyde | Resulting Aryl Group |
|---|---|
| Benzaldehyde | Phenyl |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |
| 4-(Methylthio)benzaldehyde | 4-(Methylthio)phenyl |
| Biphenyl-4-carboxaldehyde | Biphenyl-4-yl |
| 2-Naphthaldehyde | Naphthalen-2-yl |
In a different application, this compound itself was used as a key monomer in a Passerini multicomponent polymerization to create a library of functional polycaprolactones (PCLs). acs.orgresearchgate.net This reaction combines the carboxylic acid and aldehyde groups of this compound with various isocyanides in a one-pot process. acs.orgresearchgate.net By using different isocyanides, researchers were able to synthesize a family of PCL analogues with diverse, tunable amide-linked side groups. acs.orgresearchgate.net This method provides a straightforward way to engineer the properties of the resulting polymers, which have potential applications as novel degradable biomaterials. researchgate.net
| Isocyanide Reactant | Resulting Polymer | Yield (%) |
|---|---|---|
| tert-Butyl isocyanide | P1 | 82% |
| 2,6-Dimethylphenyl isocyanide | P2 | 75% |
| mOEG4 isocyanide | P3 | 71% |
| 5-Isocyanopent-1-ene | P4 | 76% |
| 5-Isocyanopent-1-yne | P5 | 73% |
These examples highlight how the unique bifunctional nature of this compound and its derivatives can be exploited to efficiently generate libraries of small molecules and polymers for scientific screening and material development.
Microbial Metabolism and Environmental Biotransformation of 6 Oxohexanoic Acid
Role in Microbial Degradation of Cyclic Compounds
Microorganisms have evolved sophisticated enzymatic machinery to break down cyclic organic compounds, often utilizing intermediates like 6-oxohexanoic acid.
Pathways for Caprolactam Degradation
Caprolactam, a key monomer for Nylon 6 production, is a recalcitrant compound that can be degraded by various bacterial species. The degradation pathway typically involves an initial ring-opening step followed by further metabolic transformations. For instance, strains of Pseudomonas jessenii degrade caprolactam through an ATP-dependent hydrolytic ring opening, yielding 6-aminohexanoate (B3152083) nih.govnih.gov. This ω-amino acid is then converted to this compound by an aminotransferase enzyme, such as PjAT nih.govnih.gov. Subsequently, this compound can be further oxidized to adipic acid, a dicarboxylic acid that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle nih.govasm.orgfrontiersin.orgresearchgate.netnih.gov.
Table 1: Key Steps in Caprolactam Degradation Involving this compound
| Precursor/Intermediate | Product/Metabolite | Key Enzyme(s) | Microorganism Example | Source(s) |
| Caprolactam | 6-aminohexanoic acid | ATP-dependent hydrolytic ring opening (Caprolactamase) | Pseudomonas jessenii | nih.govnih.gov |
| 6-aminohexanoic acid | This compound | Aminotransferase (e.g., PjAT) | Pseudomonas jessenii | nih.govnih.gov |
| This compound | Adipic acid | This compound dehydrogenase (e.g., ChnE) | Pseudomonas jessenii | nih.govasm.org |
Conversion from Cyclohexanone (B45756) Oxidation Products
Cyclohexanone, another cyclic compound, can also be a precursor to this compound through various microbial oxidation pathways. The metabolic route often begins with the oxidation of cyclohexanol (B46403) to cyclohexanone, followed by its conversion to ε-caprolactone. This lactone is then hydrolyzed to 6-hydroxyhexanoic acid. Subsequently, 6-hydroxyhexanoic acid is oxidized by a 6-hydroxyhexanoic acid dehydrogenase (e.g., ChnD) to form this compound asm.orgjmb.or.krjmb.or.kr. This sequence is part of a broader pathway that can ultimately lead to adipic acid asm.orgfrontiersin.orgresearchgate.netnih.govjmb.or.krjmb.or.kr. For example, Acinetobacter species and Rhodococcus species have been identified as capable of carrying out these transformations, utilizing enzymes such as cyclohexanone monooxygenase (ChnB), ε-caprolactone hydrolase (ChnC), 6-hydroxyhexanoate (B1236181) dehydrogenase (ChnD), and 6-oxohexanoate (B1234620) dehydrogenase (ChnE) asm.orgjmb.or.krjmb.or.kr.
Table 2: Cyclohexanone Oxidation Pathway to this compound
| Precursor/Intermediate | Product/Metabolite | Key Enzyme(s) | Microorganism Example | Source(s) |
| Cyclohexanone | ε-Caprolactone | Cyclohexanone monooxygenase (ChnB) | Acinetobacter, Rhodococcus | asm.orgjmb.or.krjmb.or.kr |
| ε-Caprolactone | 6-hydroxyhexanoic acid | ε-Caprolactone hydrolase (ChnC) | Acinetobacter, Rhodococcus | asm.orgjmb.or.krjmb.or.kr |
| 6-hydroxyhexanoic acid | This compound | 6-hydroxyhexanoic acid dehydrogenase (ChnD) | Acinetobacter, Rhodococcus | asm.orgfrontiersin.orgresearchgate.netnih.govjmb.or.krjmb.or.kr |
Participation in Biodegradation of Polymeric Wastes
The biodegradability of polymers like polycaprolactone (B3415563) (PCL) offers opportunities for upcycling waste materials into valuable chemicals. This compound emerges as a key intermediate in these processes.
Polycaprolactone (PCL) Upcycling and Metabolite Formation
Polycaprolactone (PCL) is a biodegradable polyester (B1180765) that can be depolymerized by microbial enzymes, such as esterases and lipases, into its monomeric unit, 6-hydroxyhexanoic acid (6-HHA) frontiersin.orgmdpi.comresearchgate.netnih.govx-mol.net. This 6-HHA is then further metabolized by specific microorganisms or engineered strains. A common pathway involves the conversion of 6-HHA to this compound via a 6-hydroxyhexanoate dehydrogenase (e.g., ChnD) frontiersin.orgnih.govresearchgate.netx-mol.netresearchgate.net. Subsequently, this compound is oxidized to adipic acid by a this compound dehydrogenase (e.g., ChnE) frontiersin.orgresearchgate.netnih.govx-mol.netresearchgate.net. This process effectively upcycles PCL waste into adipic acid, a precursor for nylon and other industrially important polymers nih.govresearchgate.netx-mol.netresearchgate.net. Recombinant Escherichia coli strains engineered to express the necessary dehydrogenase genes from organisms like Acinetobacter sp. SE19 have demonstrated high efficiency in this conversion nih.govresearchgate.netx-mol.netresearchgate.net.
Table 3: PCL Upcycling Pathway to Adipic Acid via this compound
| Polymer/Monomer | Intermediate/Product | Key Enzyme(s) | Microorganism Example | Source(s) |
| Polycaprolactone (PCL) | 6-hydroxyhexanoic acid | Esterases/Lipases (e.g., CalB) | Various microbes | frontiersin.orgmdpi.comresearchgate.netnih.govx-mol.net |
| 6-hydroxyhexanoic acid | This compound | 6-hydroxyhexanoate dehydrogenase (ChnD) | Acinetobacter sp. SE19 | frontiersin.orgnih.govresearchgate.netx-mol.netresearchgate.net |
| This compound | Adipic acid | This compound dehydrogenase (ChnE) | Acinetobacter sp. SE19 | frontiersin.orgresearchgate.netnih.govx-mol.netresearchgate.net |
Bioremediation Potential of this compound-Metabolizing Microorganisms
Microorganisms capable of metabolizing this compound and its precursors hold significant potential for bioremediation applications. The degradation of pollutants like caprolactam and PCL relies on microbial consortia or specific strains that can efficiently break down these compounds into less harmful or valuable substances mdpi.comagriscigroup.us.
The ability of bacteria such as Brevibacterium epidermidis BS3 to degrade caprolactam and its oligomers, involving 6-oxohexanoate as an intermediate, highlights their role in cleaning up industrial wastewater from nylon production mdpi.com. Similarly, the microbial upcycling of PCL waste into adipic acid by engineered microorganisms represents a form of waste valorization that contributes to environmental sustainability and resource recovery nih.govresearchgate.netx-mol.netresearchgate.net.
Furthermore, research into the metabolic pathways of various Pseudomonas and Acinetobacter species, which are involved in the oxidation of cyclohexanone and the conversion of 6-hydroxyhexanoic acid to adipic acid (passing through this compound), underscores the broader potential of these microorganisms in bioremediating environments contaminated with related industrial chemicals asm.orgresearchgate.netasm.orgasm.org. The development of robust microbial strains and processes that leverage these metabolic capabilities is key to effective bioremediation strategies for a range of organic pollutants and plastic wastes agriscigroup.usresearchgate.net.
Advanced Analytical Methodologies for 6 Oxohexanoic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for isolating 6-Oxohexanoic acid from complex biological or chemical matrices and for its subsequent quantitative analysis. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of organic acids, including this compound. Its ability to handle polar and non-volatile compounds makes it particularly suitable for such analyses. HPLC methods for this compound typically involve reversed-phase or ion-exchange chromatography, often coupled with UV detection.
One documented application involves the enzymatic production of this compound from 6-aminohexanoic acid. In this process, HPLC was utilized to measure the production of this compound using a TSKgel DEAE-5PW column. The separation was achieved using a gradient of water and a buffer containing 0.3 M NaCl, with detection at 210 nm. This method demonstrated the capability of HPLC to monitor the formation of this compound in a reaction mixture tandfonline.com.
Furthermore, HPLC methods have been developed for the analysis of various dicarboxylic acids, which share structural similarities with this compound. These methods often employ C18 columns with mobile phases consisting of acetonitrile (B52724) and water, sometimes with buffer additives or acids like phosphoric or formic acid to optimize separation and MS compatibility researchgate.netsielc.comcore.ac.uk. For instance, a sensitive and selective HPLC method was developed for analyzing dicarboxylic acids hydrolyzed from carbohydrate polyesters, demonstrating good accuracy and precision researchgate.net. Similarly, methods for quantifying alpha-keto acids, which include keto-carboxylic acid structures like 2-oxohexanoic acid, utilize C18 columns and UV detection, achieving good linearity and sensitivity researchgate.net.
Table 1: HPLC Parameters for this compound and Related Compounds
| Parameter | Value/Description | Application Context | Source |
| Column | TSKgel DEAE-5PW | Measurement of this compound production | tandfonline.com |
| Mobile Phase | Solvent A: Water, Solvent B: Water with 0.3 M NaCl | Separation of this compound | tandfonline.com |
| Gradient | 0% B (0–5 min), 100% B (5–15 min), 100% B (15–25 min) | Separation of this compound | tandfonline.com |
| Flow Rate | 0.8 ml/min | Separation of this compound | tandfonline.com |
| Temperature | 40 °C | Separation of this compound | tandfonline.com |
| Detection | 210 nm | Measurement of this compound production | tandfonline.com |
| Column Type | C18 | Analysis of alpha-keto acids (e.g., 2-oxohexanoic acid) | researchgate.net |
| Mobile Phase | Methanol-water-acetonitrile-tetrahydrofuran mixture | Analysis of alpha-keto acids | researchgate.net |
| Detection | UV at 255 nm | Analysis of alpha-keto acids | researchgate.net |
| LOD (Organic Acids) | 0.001–0.046 g/L | Quantification of organic acids in wine | core.ac.uk |
| LOQ (Alpha-keto acids) | 0.07–0.2 µg/mL | Quantification of alpha-keto acids in blood/urine | researchgate.net |
| Accuracy (Recovery) | 80–105% | Quantification of organic acids and polyphenols in wine | core.ac.uk |
| Reproducibility (RSD) | < 9.0% | Quantification of organic acids and polyphenols in wine | core.ac.uk |
Spectroscopic Methods for Structural Elucidation in Research Contexts
Spectroscopic techniques are vital for confirming the identity and elucidating the structure of this compound, as well as for understanding its behavior in chemical reactions and biological systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules and investigating reaction mechanisms. For this compound, NMR techniques such as ¹H NMR and ¹³C NMR can provide detailed information about its molecular structure, including the arrangement of atoms and functional groups.
NMR is frequently employed in mechanistic studies, such as those involving lipid oxidation, where it can identify various oxidation products, including aldehydes and ketones researchgate.netresearchgate.net. While direct NMR data for this compound's mechanistic studies are not extensively detailed in the provided search results, the general application of NMR in characterizing similar keto-acids and their transformations is well-established numberanalytics.com. For instance, NMR has been used to characterize epoxides derived from fatty acids, providing insights into reaction pathways and product formation marinelipids.cawur.nl. The ability of NMR to monitor reactions in real-time allows researchers to identify intermediates and understand kinetic processes, which is crucial for mechanistic investigations numberanalytics.com. Techniques like 2D NMR (e.g., COSY, HSQC) are particularly useful for establishing connectivity and confirming the structure of complex molecules, including potential derivatives or metabolic products of this compound numberanalytics.com.
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique widely used for metabolite profiling. It allows for the identification and quantification of compounds in complex biological samples by measuring their mass-to-charge ratio and analyzing their fragmentation patterns.
For this compound and related dicarboxylic acids (DCAs), LC-MS/MS is instrumental in metabolite profiling due to its high sensitivity and specificity creative-proteomics.comlongdom.orgmdpi.com. These techniques can detect metabolites at very low concentrations, which is essential for identifying low-abundance intermediates creative-proteomics.comlongdom.org. Derivatization strategies, such as chemical charge-reversal, can further enhance the sensitivity and detection of DCAs by improving their ionization and fragmentation characteristics longdom.orggoogle.com.
MS/MS techniques provide structural information through fragmentation, enabling the differentiation of isobaric compounds and the confirmation of molecular identity mdpi.comgoogle.comgoogle.com. For example, studies on other small oxocarboxylic acids have utilized electrospray ionization coupled with hybrid MS systems to characterize fragmentation mechanisms, providing insights into their chemical behavior researchgate.net. Metabolite profiling using LC-MS/MS has been successfully applied to identify and quantify various metabolic intermediates in biological fluids, such as blood and urine researchgate.netnih.govunl.edu. These methods typically involve sample preparation (e.g., deproteinization), chromatographic separation, and detection in multiple reaction monitoring (MRM) mode, achieving high accuracy and precision researchgate.netnih.gov.
Table 2: LC-MS/MS Performance Metrics for Metabolic Intermediates
| Parameter | Value | Metabolites Analyzed | Source |
| LOQ | 5.0–10.0 μmol L⁻¹ | Lactate, Pyruvate, Acetoacetate, 3-hydroxybutyrate (B1226725) | researchgate.net, nih.gov |
| Within-run CV | 1.2–6.4% | Lactate, Pyruvate, Acetoacetate, 3-hydroxybutyrate | researchgate.net, nih.gov |
| Between-run CV | 1.2–6.4% | Lactate, Pyruvate, Acetoacetate, 3-hydroxybutyrate | researchgate.net, nih.gov |
| Recovery | 95.6–111.5% | Lactate, Pyruvate, Acetoacetate, 3-hydroxybutyrate | researchgate.net, nih.gov |
| Sensitivity | Femtomolar range (with LC-MS/MS) | General metabolic intermediates | creative-proteomics.com |
| Specificity | High (via MS/MS fragmentation) | General metabolic intermediates | mdpi.com |
Compound List:
this compound
6-aminohexanoic acid
Methylmalonic acid
Succinic acid
Terephthalic acid
Diethylmalonic acid
Sebacic acid
Lactate (Lac)
Pyruvate (Pyr)
Acetoacetate (ACAC)
3-hydroxybutyrate (3-HB)
5-oxohexanoic acid
6-oxoheptanoic acid
6-(2-hydroxyethoxy)-6-oxohexanoic acid
6-(Dioctadecylamino)-6-oxohexanoic acid
6-(2-Ethoxyphenyl)-6-oxohexanoic acid
(2S,3S,4R,5R)-2,4,5-trihydroxy-3-methoxy-6-oxohexanoic acid
Phenylpyruvic acid
2-oxohexanoic acid
Dicarboxylic acids (DCAs)
Organic acids
Fatty acids
Aldehydes
Ketones
Epoxides
Hydroperoxides
Future Research Directions and Emerging Paradigms in 6 Oxohexanoic Acid Studies
Expanding Biocatalytic Repertoire for Production and Derivatization
The limitations and environmental concerns associated with the chemical synthesis of 6-oxohexanoic acid have spurred significant interest in biocatalytic alternatives. A key area of future research lies in the discovery, characterization, and engineering of novel enzymes for both the production and subsequent derivatization of this valuable compound.
A promising enzymatic method has been developed for producing this compound from 6-aminohexanoic acid, a readily available and inexpensive compound derived from the ring-opening of caprolactam. smolecule.comwikipedia.org This process utilizes an ω-amino group-oxidizing enzyme (ω-AOX) from the fungus Phialemonium sp. nih.govnih.gov A significant breakthrough in this method was the inclusion of catalase in the reaction mixture. The ω-AOX reaction produces hydrogen peroxide, which was found to inhibit the oxidase's stability and reduce the reaction yield to approximately 17%. smolecule.comwikipedia.org By adding catalase to decompose the hydrogen peroxide, researchers achieved a complete, 100% conversion of 6-aminohexanoic acid to this compound. nih.govnih.gov
| Enzyme System | Substrate | Key Improvement | Yield | Reference |
| ω-amino group-oxidizing enzyme (ω-AOX) | 6-aminohexanoic acid | Addition of catalase | 100% | nih.govnih.gov |
| ω-AOX (without catalase) | 6-aminohexanoic acid | - | ~17% | smolecule.comwikipedia.org |
Future work will focus on cloning the gene for this ω-AOX and overexpressing it in various hosts to improve enzyme productivity. tandfonline.com Furthermore, research is exploring multi-enzyme cascades for derivatization. For instance, this compound is a key intermediate in the enzymatic conversion of 6-hydroxyhexanoic acid (6HA) to 6-aminohexanoic acid (6AHA), a precursor for Nylon 6. nih.gov This involves an alcohol dehydrogenase to oxidize 6HA to this compound, followed by a transaminase to convert it to 6AHA. nih.gov Expanding the toolbox of such enzymes will enable the creation of diverse, functionalized molecules from a single platform chemical.
Engineering Microbial Pathways for Sustainable Chemical Production
Metabolic engineering of microorganisms offers a powerful paradigm for the sustainable production of chemicals from renewable feedstocks. wustl.eduscispace.comnih.gov For this compound and its derivatives, research is focused on designing and optimizing microbial pathways to create efficient cell factories. dtu.dkberkeley.edunortheastern.edu
A significant application is the biocatalytic upcycling of waste polycaprolactone (B3415563) (PCL) into value-added chemicals like adipic acid, with this compound serving as a crucial intermediate. nih.gov The metabolic pathway involves the conversion of 6-hydroxyhexanoic acid (6-HHA), the monomer of PCL, to this compound, which is then oxidized to adipic acid. nih.gov This transformation is catalyzed by two key enzymes: 6-hydroxyhexanoic acid dehydrogenase (encoded by the chnD gene) and this compound dehydrogenase (encoded by the chnE gene). smolecule.comnih.gov
Researchers have successfully constructed recombinant Escherichia coli strains expressing these genes from various bacteria. nih.gov An E. coli strain harboring the chnD and chnE genes from Acinetobacter sp. SE19 demonstrated the highest ability to produce adipic acid from 6-HHA. nih.gov Through optimization of culture conditions and fed-batch fermentation, a production titer of 15.6 g/L of adipic acid was achieved. nih.gov
| Engineered Microorganism | Key Genes Expressed | Substrate | Product | Titer | Reference |
| Escherichia coli | chnD and chnE from Acinetobacter sp. SE19 | 6-hydroxyhexanoic acid | Adipic acid | 15.6 g/L | nih.gov |
Future efforts in this area will involve systems metabolic engineering approaches to rewire microbial metabolism for higher yields and productivity. nih.gov This includes optimizing precursor supply, balancing redox cofactors, and eliminating competing metabolic pathways that drain carbon away from the desired product. nih.gov The development of such robust microbial chassis will be critical for the economically viable, industrial-scale production of this compound-derived chemicals. nih.govresearchgate.net
Novel Applications in Functional Materials and Biomedicine
The unique bifunctional nature of this compound, possessing both a carboxylic acid and an aldehyde group, makes it an attractive monomer for the synthesis of advanced functional materials and for biomedical applications.
A primary area of interest is its use as a raw material for creating functionalized poly(ε-caprolactone) (PCL). tandfonline.com PCL is a biodegradable and biocompatible polyester (B1180765) widely used in tissue engineering as a scaffold material and in drug delivery as a micellar carrier. tandfonline.com Introducing the oxo-group of this compound into the PCL backbone allows for the creation of polymers with tunable properties, such as crystallinity, hydrophilicity, and bioadhesion. tandfonline.com These functionalized PCLs can be further modified, for example, by attaching bioactive molecules like vascular endothelial growth factor (VEGF) to implant surfaces to enhance angiogenesis and promote tissue regeneration. nih.govnih.gov
In the biomedical field, this compound is also being explored as a component in sophisticated drug delivery systems. dcchemicals.com Specifically, it has been used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). dcchemicals.com ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. The use of this compound-derived linkers demonstrates its potential in developing next-generation cancer therapies.
| Application Area | Specific Use | Potential Advantage | Reference |
| Functional Materials | Monomer for functionalized Poly(ε-caprolactone) (PCL) | Tunable polymer properties (hydrophilicity, bioadhesion) | tandfonline.com |
| Biomedicine | Linker for Antibody-Drug Conjugates (ADCs) | Component of targeted cancer therapeutics | dcchemicals.com |
| Tissue Engineering | Surface modification of scaffolds | Immobilization of bioactive molecules (e.g., VEGF) | nih.govnih.gov |
Future research will likely expand on these applications, exploring the synthesis of novel copolymers and block polymers with unique architectures and functionalities derived from this compound.
Advanced Mechanistic Investigations of Enzymatic Pathways
A fundamental understanding of the enzymes that produce and metabolize this compound is crucial for their effective application and engineering. Advanced mechanistic studies are beginning to elucidate the catalytic strategies employed by these biocatalysts.
The pathway from cyclohexanol (B46403) to adipic acid in bacteria like Acinetobacter involves a series of enzymatic steps where this compound is a key intermediate. nih.gov The oxidation of 6-hydroxyhexanoate (B1236181) to 6-oxohexanoate (B1234620) is catalyzed by 6-hydroxyhexanoate dehydrogenase (EC 1.1.1.258), an NAD+-dependent oxidoreductase. wikipedia.org This enzyme facilitates the transfer of a hydride from the hydroxyl group of the substrate to the NAD+ cofactor, yielding 6-oxohexanoate and NADH. wikipedia.org The subsequent oxidation of 6-oxohexanoate to adipic acid is carried out by 6-oxohexanoate dehydrogenase. nih.gov
Similarly, the ω-amino group-oxidizing enzyme (ω-AOX) used for producing this compound from 6-aminohexanoic acid belongs to the broader family of flavoprotein amine oxidases. Mechanistic studies on related enzymes, such as D-amino acid oxidase (DAAO), provide insights into their function. nih.govnih.gov These studies suggest a mechanism involving the transfer of a hydride from the neutral amine substrate to the flavin cofactor. nih.govnih.govresearchgate.net Kinetic isotope effect studies have been instrumental in probing these mechanisms, helping to determine rate-limiting steps and the nature of the chemical transformations occurring in the enzyme's active site. nih.govnih.gov
Future research will employ a combination of structural biology (X-ray crystallography and cryo-EM), computational modeling, and advanced spectroscopic techniques to provide a detailed, atomic-level picture of these enzymes in action. This knowledge will be invaluable for protein engineering efforts aimed at improving their stability, substrate specificity, and catalytic efficiency for industrial applications.
Q & A
Basic Research Questions
Q. What are the validated methods for determining the IUPAC nomenclature and structural elucidation of 6-oxohexanoic acid?
- Methodological Answer : The IUPAC name "this compound" is derived using systematic numbering, where the carboxylic acid group (-COOH) at position 1 takes priority over the ketone (-oxo) at position 5. Structural confirmation requires techniques such as:
- Mass spectrometry (MS) : Monoisotopic mass (130.062994 Da) and fragmentation patterns align with the molecular formula C₆H₁₀O₃ .
- Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1720 cm⁻¹ (ketone C=O) confirm functional groups .
- Nuclear Magnetic Resonance (NMR) : ¹³C NMR resolves distinct signals for the carboxylic acid carbon (~175 ppm) and ketone carbon (~210 ppm) .
Q. How can this compound be synthesized from 1,6-hexanediol, and what analytical methods validate intermediate steps?
- Methodological Answer : A two-step oxidation pathway is commonly employed:
Step 1 : Catalytic oxidation of 1,6-hexanediol (HDO) to 6-hydroxyhexanoic acid (HHA) using Au/TiO₂ catalysts under oxygen flow. Reaction conditions (temperature: 80–100°C, pH 7–9) influence selectivity .
Step 2 : Further oxidation of HHA to this compound using TEMPO/NaClO₂ systems.
- Validation : Gas chromatography (GC) or HPLC quantifies intermediates, while GC-MS identifies side products (e.g., adipic acid) .
Advanced Research Questions
Q. How do contradictory pathways for this compound degradation in microbial vs. chemical systems reconcile?
- Methodological Answer :
- Microbial Degradation : Brevibacterium epidermidis BS3 metabolizes this compound via β-oxidation to adipic acid, which enters the TCA cycle .
- Chemical Degradation : In ozonolysis of cyclohexene, this compound forms as a secondary oxidation product alongside glutaric and adipic acids .
- Resolution : Environmental conditions (pH, temperature, oxygen availability) dictate dominant pathways. LC-MS/MS with isotopic labeling can track carbon flux in mixed systems .
Q. What experimental design factors optimize catalytic efficiency in this compound synthesis?
- Methodological Answer : Key parameters include:
- Catalyst Loading : N-Hydroxyphthalimide (NHPI) at 5–10 mol% maximizes yield (>92%) by enhancing radical-mediated oxidation .
- Oxygen Flow Rate : 0.5–1.0 L/min ensures sufficient oxidant without over-oxidizing intermediates .
- Reaction Solvent : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates and improve ketone selectivity .
- Validation : Design-of-experiment (DoE) approaches (e.g., factorial design) quantify factor interactions .
Q. How is this compound utilized in polymer chemistry, and what are the challenges in controlling polymerization kinetics?
- Methodological Answer : It serves as a monomer in Passerini multicomponent polymerization with isocyanides to synthesize functional polycaprolactones .
- Challenges :
- Side Reactions : Competing aldol condensation of the ketone group requires strict anhydrous conditions.
- Kinetic Control : Real-time FTIR monitors monomer conversion, while gel permeation chromatography (GPC) tracks molecular weight distribution .
Data Contradiction Analysis
Q. Why do studies report varying yields of this compound in ozonolysis vs. catalytic oxidation?
- Resolution :
- Ozonolysis : Low yields (<30%) occur due to competing formation of cyclic peroxides and fragmentation products (e.g., 3,6-dihydroxy-5-oxohexanoic acid) .
- Catalytic Oxidation : Higher yields (>90%) are achieved via controlled radical mechanisms (e.g., NHPI systems) that suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
